

Application of Diiron Nonacarbonyl in Cross-Dehydrogenative Coupling Reactions: Notes and Protocols

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Compound of Interest						
Compound Name:	Diiron nonacarbonyl					
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Diiron nonacarbonyl, Fe₂(CO)₉, has emerged as an inexpensive and effective catalyst for cross-dehydrogenative coupling (CDC) reactions. This powerful synthetic strategy enables the formation of carbon-carbon bonds directly from two C-H bonds, offering a more atomeconomical and environmentally friendly alternative to traditional cross-coupling methods that require pre-functionalized starting materials.[1][2][3][4] This document provides detailed application notes and protocols for two distinct CDC reactions utilizing **diiron nonacarbonyl**.

Application Note 1: Diiron Nonacarbonyl-Catalyzed Cross-Dehydrogenative Coupling of Ethers with 1,3-Dicarbonyl Compounds

This protocol describes the iron-catalyzed oxidative cross-coupling of C(sp³)-H bonds adjacent to an oxygen atom in ethers with the active methylene C(sp³)-H bond of 1,3-dicarbonyl compounds. **Diiron nonacarbonyl** is an efficient catalyst for this transformation, often used in conjunction with an oxidant like di-tert-butyl peroxide (DTBP).[5]

Experimental Protocol

A general procedure for the Fe₂(CO)₉-catalyzed CDC reaction between an ether and a 1,3-dicarbonyl compound is as follows:



- To a reaction vessel, add the 1,3-dicarbonyl compound (1.0 mmol), the ether (5.0 mL, used as both reactant and solvent), and **diiron nonacarbonyl** (Fe₂(CO)₉, 0.05 mmol, 5 mol%).
- Stir the mixture at room temperature for 5 minutes.
- Add di-tert-butyl peroxide (DTBP, 2.0 mmol) dropwise to the reaction mixture.
- Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 12 hours).
- After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.
- Remove the excess ether under reduced pressure.
- Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., petroleum ether/ethyl acetate) to afford the desired product.

Quantitative Data Summary

The following table summarizes the scope of the **diiron nonacarbonyl**-catalyzed CDC reaction between various ethers and 1,3-dicarbonyl compounds.



Entry	Ether	1,3-Dicarbonyl Compound	Product	Yield (%)
1	Tetrahydrofuran	Acetylacetone	2- (Tetrahydrofuran- 2-yl)pentane-2,4- dione	74
2	Tetrahydrofuran	Ethyl acetoacetate	Ethyl 2- (tetrahydrofuran- 2-yl)-3- oxobutanoate	68
3	Tetrahydrofuran	Dimedone	2- (Tetrahydrofuran- 2-yl)-5,5- dimethylcyclohex ane-1,3-dione	65
4	1,4-Dioxane	Acetylacetone	2-(1,4-Dioxan-2- yl)pentane-2,4- dione	71
5	Diethyl ether	Acetylacetone	3- (Diethoxymethyl) pentane-2,4- dione	55

Application Note 2: Ligand-Promoted Diiron Nonacarbonyl-Catalyzed Cross-Dehydrogenative Coupling of Unactivated C(sp³)-H Bonds

This section details a regioselective ligand-promoted CDC reaction between unactivated C(sp³)–H bonds, such as those in cycloalkanes and toluene derivatives, and the C(sp³)–H bonds of cyclic ethers.[6][7] This method demonstrates the versatility of the iron catalyst system in activating even non-activated C-H bonds. The reaction is typically promoted by a ligand and uses tert-butyl hydroperoxide (TBHP) as the oxidant.



Experimental Protocol

The general experimental procedure for the ligand-promoted $Fe_2(CO)_9$ -catalyzed CDC of unactivated $C(sp^3)$ -H bonds is as follows:

- In a sealed reaction tube, combine the unactivated C-H substrate (e.g., cyclohexane, 2.0 mmol), the cyclic ether (0.2 mmol), **diiron nonacarbonyl** (Fe₂(CO)₉, 0.02 mmol, 10 mol%), and the ligand (e.g., 1,10-phenanthroline, 0.02 mmol, 10 mol%).
- Add tert-butyl hydroperoxide (TBHP, 70% in water, 0.6 mmol) to the mixture.
- Seal the tube and heat the reaction mixture at 80 °C for 24 hours.
- After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
- Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Quantitative Data Summary

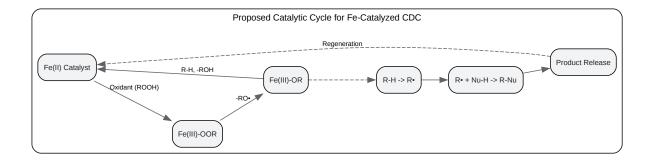
The table below outlines the substrate scope for the ligand-promoted CDC reaction.



Entry	Unactivated C(sp³)-H Substrate	Cyclic Ether	Product	Yield (%)
1	Cyclohexane	Tetrahydrofuran	2- Cyclohexyltetrah ydrofuran	85
2	Cycloheptane	Tetrahydrofuran	2- Cycloheptyltetrah ydrofuran	78
3	Cyclooctane	Tetrahydrofuran	2- Cyclooctyltetrahy drofuran	80
4	Toluene	Tetrahydrofuran	2- Benzyltetrahydro furan	65
5	Adamantane	Tetrahydrofuran	2-(Adamantan-1- yl)tetrahydrofura n	72

Visualizations Proposed Catalytic Cycle



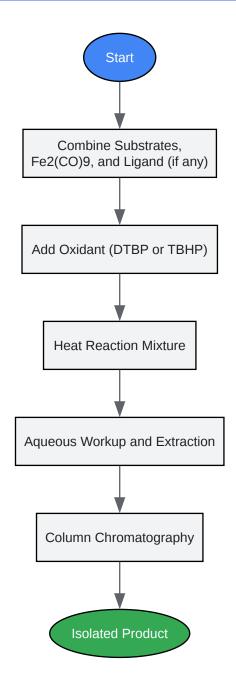


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Caption: Proposed catalytic cycle for the iron-catalyzed CDC reaction.

Experimental Workflow





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Caption: General experimental workflow for Fe₂(CO)₉-catalyzed CDC.

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